molecular formula C11H14N2O B1282184 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 69131-44-8

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B1282184
CAS No.: 69131-44-8
M. Wt: 190.24 g/mol
InChI Key: HSDUIRGOSMIAAD-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O It is a derivative of pyrrolidinone, a five-membered lactam ring, and features an amino group and a methyl group attached to the phenyl ring

Scientific Research Applications

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Future Directions

The resulting di- and trisubstituted pyrrolidin-2-ones from the synthesis process can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Preparation Methods

The synthesis of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .

In industrial settings, the production of this compound may involve the use of specific oxidants and additives to achieve high selectivity and yield. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDUIRGOSMIAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516778
Record name 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69131-44-8
Record name 1-(5-Amino-2-methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69131-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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